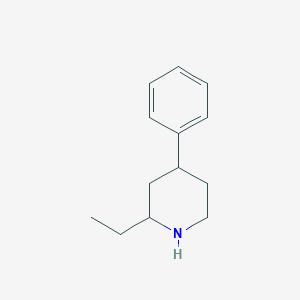

2-Ethyl-4-phenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1161787-88-7 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-ethyl-4-phenylpiperidine |

InChI |

InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |

InChI Key |

WOZCGRWFIPXXGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 2 Ethyl 4 Phenylpiperidine Scaffold

Oxidation Reactions of the Piperidine (B6355638) Ring and Side Chains

The 2-ethyl-4-phenylpiperidine scaffold is susceptible to oxidation at several positions, including the piperidine ring nitrogen, the secondary carbon of the ethyl group, and other positions on the piperidine ring, especially if further substituted. The specific outcome of an oxidation reaction is highly dependent on the reagent used and the substitution pattern of the molecule.

The nitrogen atom of the piperidine ring can be oxidized to form N-oxides. More vigorous oxidation can lead to the cleavage of the piperidine ring. The side chains are also reactive; for instance, the ethyl group can be oxidized. Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed to convert side chains or susceptible C-H bonds on the ring into ketones or carboxylic acids. sioc-journal.cnresearchgate.net

In a specific study involving 1-ethylpiperidine (B146950) and 2-ethylpiperidine, oxidation with molybdenum(II) and tungsten(II) halocarbonyls was shown to result in the dimerization of the oxidized amine. semanticscholar.org For instance, the reaction between Mo(CO)₄Br₂ and 1-ethylpiperidine yielded a yellow crystalline solid whose mass spectrum indicated a dimer of the oxidized amine. semanticscholar.org While the piperidine nitrogen itself can be oxidized, the C-H bond alpha to the nitrogen on the ethyl group is also a potential site for oxidative functionalization, often proceeding through an iminium ion intermediate.

Table 1: Representative Oxidation Reactions

| Reactant Scaffold | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | General Oxidants (e.g., KMnO₄, CrO₃) | Ketones, Carboxylic Acids | sioc-journal.cnresearchgate.net |

| Substituted Piperidine | General Oxidants | N-Oxides | |

| 1-Ethylpiperidine / 2-Ethylpiperidine | Molybdenum/Tungsten Halocarbonyls | Dimerized Oxidized Amine | semanticscholar.org |

| 4-Hydroxy-4-phenylpiperidine derivative | PCC, DMP | Ketone (at C-4) | nih.gov |

Reduction Reactions of Substituted Piperidines

Reduction reactions are crucial for transforming functional groups on substituted this compound derivatives. These reactions typically target carbonyl or carboxyl groups that may have been introduced onto the scaffold. The choice of reducing agent is critical for achieving the desired level of reduction and selectivity.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing a wide range of functional groups. sioc-journal.cn For example, an ester or carboxylic acid group on the piperidine ring can be fully reduced to an alcohol. sioc-journal.cnsmolecule.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is often used for the selective reduction of ketones to secondary alcohols. researchgate.netnih.gov

For more controlled reductions, other reagents are available. Diisobutylaluminium hydride (DIBAL-H) can be used to selectively reduce an ester to an aldehyde, provided the reaction conditions, such as low temperature, are carefully controlled. smolecule.com Similarly, nitriles and amides can be reduced to primary amines using reagents like LiAlH₄ or borane. smolecule.com

Table 2: Common Reduction Reactions on Substituted Piperidines

| Functional Group on Piperidine Core | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Ester | LiAlH₄ | Alcohol | sioc-journal.cnsmolecule.com |

| Ester | DIBAL-H (1 eq., low temp.) | Aldehyde | smolecule.com |

| Ketone | NaBH₄, LiAlH₄ | Alcohol | researchgate.netnih.govcymitquimica.com |

| Carboxylic Acid | LiAlH₄, Borane | Alcohol | smolecule.com |

| Nitrile | LiAlH₄, Catalytic Hydrogenation | Primary Amine | smolecule.com |

Electrophilic and Nucleophilic Substitution Reactions

Functionalization at the Piperidine Nitrogen Atom

The nitrogen atom in the this compound scaffold is a secondary amine, making it a nucleophile. This allows for a variety of functionalization reactions, most commonly N-alkylation and N-acylation, through nucleophilic substitution. sioc-journal.cn

N-alkylation can be achieved by treating the piperidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl iodide) or a tosylate, typically in the presence of a base. cdnsciencepub.com Suitable bases include sodium hydride, potassium carbonate, or tertiary amines like triethylamine, which neutralize the acid generated during the reaction. cdnsciencepub.comacs.org For example, N-alkylation of a 4-phenylpiperidine-4-carbonitrile (B1581006) derivative was successfully performed using various benzyl (B1604629) bromides or ethylene (B1197577) glycol bistosylate with potassium carbonate as the base. acs.org Similarly, reaction with 1-(2-chloroethyl) piperidine hydrochloride in the presence of potassium carbonate is another effective method for N-alkylation. sci-hub.se

Substitutions on the Phenyl Ring

The phenyl group at the C-4 position of the piperidine ring can undergo electrophilic aromatic substitution reactions. The piperidine ring itself is an activating group, although its effect can be modulated by the substituent on the nitrogen atom. Standard electrophilic substitution reactions, such as halogenation or nitration, can be carried out under acidic conditions. nih.gov For instance, the use of bromine or nitric acid can introduce substituents onto the phenyl ring. nih.gov

Another important class of reactions is Friedel-Crafts reactions. Both Friedel-Crafts alkylation and acylation can be used to introduce alkyl or acyl groups onto the phenyl ring, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). guidechem.com

Reactions at the Ethyl Moiety

The ethyl group at the C-2 position possesses a methine C-H bond (the carbon directly attached to the piperidine ring) that is alpha to the nitrogen atom. This position is activated and susceptible to functionalization. sioc-journal.cn This activation arises because the nitrogen's lone pair can stabilize an adjacent radical or cationic intermediate. sioc-journal.cn

Reactions at this site often proceed via the formation of a reactive intermediate, such as an iminium ion generated through oxidation, which can then be attacked by a nucleophile. This provides a pathway to introduce new substituents at the carbon alpha to the nitrogen. Direct C-H bond functionalization strategies, often catalyzed by transition metals, represent a modern approach to modify this position. nih.gov It has also been noted that the ethyl group itself can be a site for oxidation or substitution reactions.

Functional Group Interconversions on the Piperidine Core

Functional group interconversions (FGIs) are essential for elaborating the this compound scaffold into more complex molecules. smolecule.comcdnsciencepub.com These reactions involve converting one functional group into another without altering the carbon skeleton. Many of the reactions discussed in the previous sections, such as the reduction of an ester to an alcohol or the oxidation of an alcohol to a ketone, are examples of FGIs.

A key example of FGI on a related piperidine scaffold involves the manipulation of a nitrile group. A cyano group at the C-4 position can be hydrolyzed, typically under acidic or basic conditions, to form a carboxylic acid. cymitquimica.com This carboxylic acid can then be subjected to further transformations, such as esterification with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst or after conversion to a more reactive acyl chloride. cymitquimica.com These esters can, in turn, be reduced to alcohols or converted to amides, showcasing the synthetic versatility offered by FGIs.

Stereochemistry and Conformational Analysis of 2 Ethyl 4 Phenylpiperidine Systems

Diastereomeric and Enantiomeric Purity in Piperidine (B6355638) Synthesis

The synthesis of 2-Ethyl-4-phenylpiperidine can result in a mixture of stereoisomers, specifically diastereomers (cis and trans) and their respective enantiomers. Achieving high diastereomeric and enantiomeric purity is a critical challenge in the synthesis of such piperidine derivatives, as different stereoisomers can exhibit distinct biological activities. rsc.org

Several synthetic strategies have been developed to control the stereochemical outcome of piperidine synthesis. These methods often involve stereoselective reactions, such as catalytic asymmetric hydrogenation of substituted pyridinium (B92312) salts or the use of chiral auxiliaries. dicp.ac.cnmdpi.com For instance, rhodium-catalyzed reductive transamination of pyridinium salts has been shown to produce chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn Kinetic resolution of racemic mixtures is another powerful technique to obtain enantiomerically enriched piperidines. rsc.org

The diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) are key parameters used to quantify the stereochemical purity of a synthetic product. While specific data for the synthesis of this compound is not extensively reported, data from analogous 2-substituted-4-phenylpiperidine syntheses can provide valuable insights into the achievable levels of stereochemical control. For example, the synthesis of related 4-phenylpiperidine-2-carboxamide analogues has demonstrated the feasibility of separating diastereomers and obtaining compounds with high stereochemical purity. nih.gov

| Synthetic Method | Target System | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Catalytic Asymmetric Hydrogenation | 2-Substituted Piperidines | High cis or trans selectivity | Up to 99% | mdpi.com |

| Kinetic Resolution | N-Boc-2-arylpiperidines | N/A | Up to 97% | rsc.org |

| Reductive Transamination | Chiral Piperidines | Excellent | Up to 98% | dicp.ac.cn |

This table presents typical stereochemical outcomes for the synthesis of related piperidine derivatives, illustrating the potential for achieving high purity in systems analogous to this compound.

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring typically adopts a chair conformation to minimize torsional strain. However, the presence of substituents can lead to different chair conformations, as well as the possibility of twist-boat conformations. The conformational equilibrium of the piperidine ring is a dynamic process, and the preferred conformation is determined by the energetic balance of various steric and electronic interactions. nih.govresearchgate.net

In substituted piperidines, the substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain. The energy difference between the axial and equatorial conformers, known as the A-value, is a measure of the conformational preference of a substituent.

Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the conformational preferences of substituted piperidines. nih.govresearchgate.net These studies can predict the relative free energies of different conformers, providing a quantitative understanding of the conformational landscape. For instance, in N-acylpiperidines, a pseudoallylic strain can dictate the axial orientation of a 2-substituent. nih.gov

Influence of 2-Ethyl and 4-Phenyl Substituents on Ring Conformation

In this compound, both the ethyl group at the C2 position and the phenyl group at the C4 position influence the conformational equilibrium of the piperidine ring. The phenyl group at C4 generally prefers an equatorial orientation to minimize steric hindrance. acs.org

The conformational preference of the 2-ethyl group is more complex. While alkyl groups generally favor the equatorial position, in certain N-substituted piperidines, an axial orientation of a 2-alkyl group can be favored due to stereoelectronic effects. nih.gov For example, in 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored. nih.govacs.org This preference is attributed to a pseudoallylic strain arising from the partial double-bond character of the C-N bond when the nitrogen lone pair is conjugated with the phenyl ring. nih.govresearchgate.net

| Substituent | Position | General Conformational Preference | Influencing Factors | Reference |

| Phenyl | C4 | Equatorial | Minimization of steric hindrance | acs.org |

| Ethyl | C2 | Equatorial (generally) or Axial | Steric hindrance, Stereoelectronic effects (pseudoallylic strain) | nih.govacs.org |

This table summarizes the general conformational preferences and influencing factors for the substituents in a this compound system.

Experimental Methods for Stereochemical Assignment

The unambiguous determination of the stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry (cis or trans) and the preferred conformation of piperidine derivatives. cdnsciencepub.comnih.gov Key NMR parameters include:

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons can provide information about the dihedral angle between them, which is indicative of their relative orientation (axial or equatorial). Large coupling constants (typically 8-13 Hz) are characteristic of axial-axial interactions, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

Chemical Shifts: The chemical shifts of protons and carbons in the piperidine ring are sensitive to their stereochemical environment. Axial and equatorial substituents will experience different shielding and deshielding effects, leading to distinct chemical shifts. For example, an axial methyl group typically resonates at a higher field (lower ppm) than an equatorial methyl group. cdnsciencepub.com

Nuclear Overhauser Effect (NOE): NOE experiments can be used to determine the spatial proximity of protons, providing further evidence for the stereochemical assignment and conformational preferences.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry and the solid-state conformation of a molecule. nih.gov By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms and the stereochemical configuration at each chiral center. While obtaining suitable crystals can be a challenge, X-ray crystallography remains the gold standard for stereochemical elucidation.

Stereoselective Transformations and Their Outcomes

Stereoselective transformations are crucial for the synthesis of specific stereoisomers of this compound. These reactions can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

Substrate-Controlled Reactions: In these reactions, the existing stereochemistry of the substrate directs the stereochemical outcome of the transformation. For example, the reduction of a 4-piperidone (B1582916) with a pre-existing chiral center at the 2-position can proceed with high diastereoselectivity.

Auxiliary-Controlled Reactions: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product.

Catalyst-Controlled Reactions: Chiral catalysts, such as enzymes or metal complexes with chiral ligands, can be used to catalyze stereoselective transformations with high efficiency and enantioselectivity. dicp.ac.cnmdpi.com For example, enzymatic reductions of 4-piperidones have been shown to produce chiral 4-hydroxypiperidines with excellent enantiomeric excess. nih.gov

The alkylation of piperidines is a common transformation, and its stereochemical outcome is influenced by the nature of the alkylating agent and the substituents on the piperidine ring. For instance, the ethylation of 1-alkyl-4-phenylpiperidines has been studied, and the ratio of axial to equatorial attack depends on the reaction conditions and the steric bulk of the reactants.

| Transformation | Substrate/Reactants | Stereochemical Outcome | Key Factors | Reference |

| Enzymatic Reduction | Substituted 4-Piperidones | High e.e. (>99%) | Choice of enzyme | nih.gov |

| Catalytic Asymmetric Hydrogenation | Substituted Pyridinium Salts | High d.r. and e.e. | Chiral catalyst | dicp.ac.cn |

| Nucleophilic Addition | Chiral Imines | High diastereoselectivity | Chiral auxiliary | uantwerpen.be |

| Alkylation | N-Substituted Piperidines | Mixture of diastereomers | Steric hindrance, reaction conditions | cdnsciencepub.com |

This table provides examples of stereoselective transformations relevant to the synthesis of this compound derivatives and the factors that influence their stereochemical outcomes.

Synthesis of Advanced Derivatives and Analogues of 2 Ethyl 4 Phenylpiperidine

N-Substituted Piperidines and Quaternary Salts

The secondary amine of the 2-ethyl-4-phenylpiperidine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and other C-N bond-forming reactions. These modifications significantly alter the steric and electronic properties of the molecule. Subsequent quaternization of the tertiary nitrogen leads to the formation of permanently charged piperidinium (B107235) salts.

N-Alkylation and N-Acylation: N-substitution is commonly achieved by reacting the parent piperidine (B6355638) with various electrophiles. Standard N-alkylation procedures involve the use of alkyl halides or tosylates in the presence of a base to neutralize the resulting acid. nih.gov Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. For instance, the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method for N-methylation. soton.ac.uk More complex substituents, such as phenethyl groups, can be introduced using the corresponding halides or tosylates. nih.gov

N-acylation is typically performed using acyl chlorides or anhydrides. For example, propionylation can be achieved with propionic anhydride (B1165640) to yield the corresponding N-propionyl derivative. nih.gov

Quaternary Salts: Tertiary N-substituted 2-ethyl-4-phenylpiperidines can be converted into quaternary ammonium (B1175870) salts through reaction with alkylating agents. cdnsciencepub.com The stereochemical course of this reaction is influenced by the steric bulk of both the N-substituent on the piperidine and the incoming alkylating agent. cdnsciencepub.com Studies on related N-alkylpiperidines have shown that methylation with methyl iodide often proceeds via axial attack, while alkylation with bulkier agents, such as phenacyl halides, tends to favor equatorial attack. cdnsciencepub.com The choice of solvent can also influence the diastereomeric ratio of the resulting quaternary salts. cdnsciencepub.com The formation of these salts introduces a permanent positive charge, which can be a key feature for certain applications.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N-Alkylation | Arylethyl halides or tosylates, base | N-Arylethyl-2-ethyl-4-phenylpiperidines | Standard method for introducing extended alkyl chains onto the piperidine nitrogen. | nih.gov |

| N-Methylation (Eschweiler-Clarke) | Formic acid-d2, formaldehyde | N-Methyl-d-2-substituted piperidines | Provides a method for specific isotopic labeling of the N-methyl group. | soton.ac.uk |

| N-Acylation | Propionic anhydride | N-Propionyl-2-ethyl-4-phenylpiperidines | Acylation of the piperidine nitrogen to form amides. | nih.gov |

| Quaternization (N-Methylation) | Methyl iodide | N-Alkyl-N-methylpiperidinium iodides | Reaction proceeds with preferential axial attack of the methyl group. | cdnsciencepub.com |

| Quaternization (N-Phenacylation) | Phenacyl halides (e.g., α-bromoacetophenone) | N-Alkyl-N-phenacylpiperidinium halides | Favors equatorial attack due to the steric bulk of the phenacyl group. | cdnsciencepub.com |

Modifications of the Ethyl Moiety

The ethyl group at the C2 position offers another handle for structural modification, although it is generally less reactive than the piperidine nitrogen or the phenyl ring. Alterations to this group can involve oxidation, chain extension, or the introduction of functional groups. These modifications often require multi-step synthetic sequences, potentially starting from precursors other than this compound itself.

One general strategy involves the synthesis of the piperidine ring with the desired C2 substituent already in place. For example, biocatalytic methods using transaminases can achieve the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to analogues with various C2 groups. acs.org Another approach is the stereoselective hydrogenation of appropriately substituted pyridinium (B92312) salts or piperidinones. nih.gov For example, catalytic asymmetric hydrogenation of 2-substituted pyridinium salts using iridium(I) catalysts can yield chiral 2-substituted piperidines. nih.govmdpi.com

Direct modification of the ethyl group is more challenging. Hypothetically, radical halogenation could introduce a functional group handle on the ethyl chain, which could then be subjected to substitution reactions. Alternatively, oxidation could potentially yield a ketone or carboxylic acid derivative, depending on the reaction conditions.

| Strategy | Method | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| De Novo Ring Synthesis | Transaminase-triggered cyclization | ω-chloroketones, transaminase, isopropylamine | Enantiomerically pure 2-substituted piperidines | acs.org |

| De Novo Ring Synthesis | Asymmetric hydrogenation of pyridinium salts | 2-Substituted pyridinium salt, Iridium(I) catalyst with P,N-ligand, H2 | Chiral 2-substituted piperidines | nih.govmdpi.com |

| De Novo Ring Synthesis | Stereoselective hydrogenation of piperidinones | Unsaturated substituted piperidinone, H2, catalyst | cis-Configured 2,4-disubstituted piperidines | nih.gov |

| C2-Functionalization | Anodic α-methoxylation and C-C bond formation | N-formylpiperidine, electrolysis, then C-nucleophile (e.g., bis(trimethylsilyl)acetylene) | 2-Substituted N-formylpiperidines | soton.ac.uk |

Functionalization and Derivatization of the Phenyl Group

The phenyl ring at the C4 position is amenable to a variety of functionalization reactions, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These modifications allow for the systematic exploration of how electronic and steric properties of the aryl group influence molecular behavior.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied to the phenyl ring. The existing piperidine moiety will direct incoming electrophiles primarily to the ortho and para positions, although steric hindrance from the piperidine ring itself may favor para-substitution. For instance, derivatives with 4-fluoro or 4-chloro substituents on the phenyl ring have been synthesized as part of broader chemical explorations. nih.govrsc.org

Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful tools for creating C-C and C-heteroatom bonds. Starting from a halogenated phenylpiperidine (e.g., bromo- or iodo-), Suzuki-Miyaura coupling with boronic acids can introduce new aryl or alkyl groups. rsc.org Similarly, Sonogashira coupling with terminal alkynes can install alkynyl moieties. rsc.org These methods offer a modular approach to a wide range of C4-phenyl substituted analogues. Research has shown that 1-phenylpiperidines bearing either electron-donating or electron-withdrawing groups on the phenyl ring are suitable substrates for various transformations. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Halogenating agent (e.g., NBS, NCS) | Para-halogenated phenyl derivatives | Introduces a halogen for further functionalization or to modulate electronic properties. | nih.govrsc.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives | Versatile method for C-C bond formation on the phenyl ring. | rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne derivatives | Introduces alkynyl groups onto the phenyl ring. | rsc.org |

| Carbonylation/Esterification | CO, ethanol (B145695), Pd catalyst | Phenyl-carboxylate derivatives | Allows for the introduction of ester functionalities. | rsc.org |

Spiropiperidine and Condensed Piperidine Architectures

Creating more complex, three-dimensional structures from the this compound core involves the formation of spiropiperidines or condensed (fused) ring systems. These advanced architectures are of significant interest as they introduce conformational rigidity and explore novel regions of chemical space. rsc.org

Spiropiperidines: The synthesis of spiropiperidines typically involves constructing a new ring that shares a single atom (the spirocenter) with the piperidine ring. For a this compound scaffold, the C4 position is the most common site for creating a spirocenter. Synthetic strategies often start with a 4-piperidone (B1582916) precursor, which can be reacted with a bifunctional reagent to build the second ring. researchgate.net For example, the synthesis of spiro[isoquinoline-4,4'-piperidin]-3-one derivatives has been reported, where a piperidin-4-one is a key intermediate in the cyclization process. nih.gov Another approach involves the intramolecular cyclization of a precursor containing both the piperidine and a tethered reactive group.

Condensed Piperidines: Condensed or fused piperidines involve the sharing of two adjacent atoms between the piperidine and another ring. Synthesis of these systems can be achieved through intramolecular cyclization reactions. For example, intramolecular radical C-H amination/cyclization can form piperidine-fused systems. mdpi.com Another powerful method is the intramolecular Michael addition (aza-Michael reaction), which can be used to construct bicyclic piperidine derivatives with high stereoselectivity. nih.gov The specific architecture of the condensed system depends on the nature and length of the tether connecting the reactive groups.

| Architecture | Synthetic Strategy | Key Intermediates/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Spiropiperidine | Addition and subsequent cyclization | Piperidin-4-one, bromoacetals, organolithium reagents | Spiro[heterocycle-x,4'-piperidines] | researchgate.net |

| Spiropiperidine | Multi-step synthesis from piperidine-4-carboxylic acid | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | Spiro[isoquinoline-4,4'-piperidin]-3-ones | nih.gov |

| Condensed Piperidine | Intramolecular radical C-H amination/cyclization | Unsaturated amine precursors, radical initiator (e.g., copper catalyst) | Fused bicyclic piperidines | mdpi.com |

| Condensed Piperidine | Intramolecular aza-Michael reaction (IMAMR) | Acyclic amino-enone/enoate precursors, base (e.g., TBAF) | Trans-disubstituted fused piperidines | nih.gov |

Introduction of Additional Stereocenters

The this compound molecule possesses inherent chirality at the C2 and C4 positions, leading to the existence of stereoisomers (e.g., cis and trans diastereomers). The synthesis of advanced analogues often involves the controlled introduction of new stereocenters on the piperidine ring or its substituents.

Stereocenters can be introduced during the construction of the piperidine ring itself. Multicomponent reactions, for instance, can lead to polysubstituted piperidines with multiple stereocenters, with the stereochemical outcome often being highly selective. mdpi.com For example, a domino sequence involving Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization can produce highly substituted 2-hydroxypiperidines stereoselectively. mdpi.com

Alternatively, existing functional groups on a pre-formed this compound ring can be modified stereoselectively. The hydrogenation of unsaturated derivatives of piperidine, such as enamines or tetrahydropyridines, using chiral catalysts is a powerful method for creating new stereocenters. nih.gov For example, the stereoselective hydrogenation of unsaturated piperidinones, followed by lactam reduction, can yield cis-configured 2,4-disubstituted piperidines. nih.gov The development of organocatalytic asymmetric reactions, such as the Michael addition of aldehydes to α-cyano α,β-unsaturated esters, can generate highly enantioenriched acyclic adducts that are then cyclized to form polysubstituted piperidines with controlled stereochemistry. researchgate.net

| Strategy | Method | Key Features | Product Stereochemistry | Reference |

|---|---|---|---|---|

| De Novo Ring Synthesis | Four-component domino reaction | Knoevenagel/Michael/Mannich/cyclization sequence. | Stereoselective formation of polysubstituted 2-hydroxypiperidines. | mdpi.com |

| Modification of Precursors | Stereoselective hydrogenation | Use of chiral Rh(I) or Ru(II) catalysts on tetrasubstituted enamides or piperidinones. | Access to specific cis- or trans-configured piperidines. | nih.gov |

| Asymmetric Organocatalysis | Organocatalyst-mediated Michael addition followed by cyclization | Generates highly enantioenriched adducts prior to ring closure. | Single isomer of a 3,4,5-trisubstituted piperidine. | researchgate.net |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of pyridinium salts | Uses a chiral P,N-ligand to control the stereochemical outcome. | Enantiomerically enriched 2-substituted piperidines. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 4 Phenylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of 2-Ethyl-4-phenylpiperidine, including its stereoisomeric forms, cis and trans.

Proton (¹H) NMR spectroscopy provides definitive proof of the molecular structure by identifying the chemical environment of each proton. For this compound, the spectrum is expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the ethyl substituent.

The presence of two stereocenters at C2 and C4 gives rise to two diastereomers: cis-2-Ethyl-4-phenylpiperidine and trans-2-Ethyl-4-phenylpiperidine. Each diastereomer will produce a unique set of ¹H NMR signals. The relative proportion of these isomers in a mixture can be accurately determined by integrating well-resolved, characteristic signals corresponding to each isomer. rsc.orgresearchgate.netrsc.orgwiley-vch.de

Key expected features in the ¹H NMR spectrum include:

Aromatic Protons: Multiplets typically in the range of δ 7.1-7.4 ppm.

Piperidine Protons: A complex series of multiplets from δ 1.5-3.5 ppm. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation and the relative stereochemistry of the substituents.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, likely in the δ 0.8-1.8 ppm range. Due to the chirality of the molecule, the methylene protons of the ethyl group are diastereotopic and may appear as a more complex multiplet rather than a simple quartet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for cis- and trans-2-Ethyl-4-phenylpiperidine

| Proton Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Multiplicity |

|---|---|---|---|

| Phenyl-H | 7.15 - 7.35 | 7.15 - 7.35 | m |

| Piperidine-H2 | ~ 2.8 - 3.0 | ~ 2.9 - 3.1 | m |

| Piperidine-H3 (axial/equatorial) | ~ 1.6 - 1.9 | ~ 1.7 - 2.0 | m |

| Piperidine-H4 | ~ 2.6 - 2.8 | ~ 2.7 - 2.9 | m |

| Piperidine-H5 (axial/equatorial) | ~ 1.6 - 1.9 | ~ 1.7 - 2.0 | m |

| Piperidine-H6 (axial/equatorial) | ~ 2.9 - 3.2 | ~ 3.0 - 3.3 | m |

| N-H | ~ 1.5 - 2.5 | ~ 1.5 - 2.5 | br s |

| Ethyl -CH₂- | ~ 1.4 - 1.6 | ~ 1.5 - 1.7 | m |

Note: Predicted values are based on typical ranges for substituted piperidines and phenyl groups. Actual values may vary. m = multiplet, br s = broad singlet, t = triplet.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., aromatic, aliphatic). oregonstate.edupressbooks.publibretexts.org

For this compound, 11 distinct signals are expected (6 for the phenyl ring, though symmetry may reduce this to 4; 5 for the piperidine ring; and 2 for the ethyl group). The chemical shifts are sensitive to the local electronic and steric environment, making ¹³C NMR a powerful tool for distinguishing between the cis and trans diastereomers. ias.ac.innih.gov The orientation of the substituents (axial vs. equatorial) significantly influences the chemical shifts of the piperidine ring carbons, which is crucial for conformational analysis. acs.orgnih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| Phenyl C (quaternary) | 145 - 148 |

| Phenyl CH (ortho, meta, para) | 126 - 129 |

| Piperidine C2 | 55 - 60 |

| Piperidine C3 | 30 - 35 |

| Piperidine C4 | 40 - 45 |

| Piperidine C5 | 30 - 35 |

| Piperidine C6 | 45 - 50 |

| Ethyl -CH₂- | 25 - 30 |

Note: Values are approximate and will differ between cis and trans isomers.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and establishing the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu It would be used to trace the proton-proton connectivities within the piperidine ring (H2-H3-H4-H5-H6) and within the ethyl group (CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the molecular fragments. For instance, an HMBC correlation between the protons at C2 of the piperidine ring and the carbons of the ethyl group would confirm the placement of the ethyl substituent. Similarly, correlations between the C4 proton and the phenyl carbons would verify the location of the phenyl ring.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H5 ↔ H6 | Confirm piperidine ring proton sequence |

| Ethyl-CH₂ ↔ Ethyl-CH₃ | Confirm ethyl group connectivity | |

| HSQC | Phenyl-H ↔ Phenyl-C | Assign aromatic carbons |

| Piperidine-H ↔ Piperidine-C | Assign piperidine ring carbons | |

| Ethyl-H ↔ Ethyl-C | Assign ethyl group carbons | |

| HMBC | H2 ↔ Ethyl-C | Confirm C2-ethyl connectivity |

| H4 ↔ Phenyl-C | Confirm C4-phenyl connectivity |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₃H₁₉N, corresponding to a monoisotopic mass of approximately 189.15 Da. The fragmentation of piperidine-containing compounds under electron ionization (EI) is often characterized by alpha-cleavage adjacent to the nitrogen atom and cleavage of the piperidine ring. nih.govyoutube.commdpi.com

Expected fragmentation pathways include:

Loss of the ethyl group: Alpha-cleavage resulting in the loss of a C₂H₅ radical (29 Da) to form a stable iminium ion.

Ring cleavage: Fragmentation of the piperidine ring can lead to various smaller charged fragments.

Loss of the phenyl group: Cleavage of the bond between the piperidine ring and the phenyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula C₁₃H₁₉N.

Table 4: Predicted HRMS Data and Key Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Interpretation |

|---|---|---|---|

| [M]⁺ | C₁₃H₁₉N | 189.1517 | Molecular Ion |

| [M-C₂H₅]⁺ | C₁₁H₁₄N | 160.1126 | Loss of ethyl group |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium ion (from phenyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. udel.eduvscht.czuomustansiriyah.edu.iqucla.edu

For this compound, the key functional groups are the secondary amine (N-H), aromatic C-H, aliphatic C-H, aromatic C=C, and C-N bonds.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3350 - 3310 | N-H Stretch | Secondary Amine | Weak-Medium |

| 3100 - 3010 | C-H Stretch | Aromatic | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Strong |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium |

| 1335 - 1250 | C-N Stretch | Aryl-Amine | Medium |

The presence of a weak to medium band around 3310-3350 cm⁻¹ is characteristic of a secondary amine N-H stretch. spectroscopyonline.comorgchemboulder.comresearchgate.netwpmucdn.com The distinction between aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) is a clear indicator of the presence of both the phenyl ring and the saturated piperidine/ethyl components. pressbooks.pub Characteristic absorptions for the aromatic ring C=C stretching vibrations further confirm the presence of the phenyl substituent. pressbooks.pub

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in the analysis of this compound, enabling both the assessment of its purity and the separation of its various isomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of synthesized this compound. By employing a stationary phase with specific chemical properties and a liquid mobile phase, HPLC separates the target compound from any impurities, starting materials, or byproducts. The retention time, the time it takes for a compound to pass through the column, is a characteristic feature that aids in identification when compared to a reference standard.

The purity assessment is typically performed using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. The area of the chromatographic peak corresponding to the compound is proportional to its concentration, allowing for quantitative determination of purity.

While specific HPLC analytical methods for this compound are not extensively detailed in publicly available literature, the general principles of HPLC are routinely applied to analogous 4-phenylpiperidine (B165713) derivatives for purity evaluation. The selection of the stationary phase, mobile phase composition, and detector wavelength are optimized to achieve the best separation and sensitivity for the specific compound and its potential impurities.

Table 1: Illustrative HPLC Parameters for Analysis of 4-Phenylpiperidine Derivatives

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for compounds of this class.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Due to the presence of two chiral centers (at C2 and C4), this compound can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to normal-phase HPLC for the separation of enantiomers. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier such as methanol or ethanol (B145695).

For the determination of enantiomeric excess (ee), a chiral stationary phase (CSP) is employed. These phases are designed to interact differently with each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of chiral compounds, including piperidine derivatives.

The advantages of SFC for chiral separations include faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. afmps.be The selection of the appropriate chiral column and mobile phase modifier is crucial for achieving baseline separation of the enantiomers, which is necessary for accurate determination of the enantiomeric excess. afmps.be While specific SFC methods for this compound are not readily found, the general strategies for chiral separation of pharmaceuticals are well-established. nih.gov

Table 2: General SFC Screening Conditions for Chiral Separation of Piperidine Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Chiral Column | Polysaccharide-based (e.g., Chiralpak IA) | Polysaccharide-based (e.g., Chiralpak IB) | Polysaccharide-based (e.g., Chiralcel OD) | Pirkle-type |

| Mobile Phase | CO₂ / Methanol | CO₂ / Ethanol | CO₂ / Isopropanol | CO₂ / Acetonitrile |

| Gradient | Isocratic or Gradient | Isocratic or Gradient | Isocratic or Gradient | Isocratic or Gradient |

| Back Pressure | 150 bar | 150 bar | 150 bar | 150 bar |

| Temperature | 40 °C | 40 °C | 40 °C | 40 °C |

| Detection | UV | UV | UV | UV |

This table outlines a typical screening approach to identify a suitable method for the chiral separation of a novel piperidine compound.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Hypothetical Crystallographic Data for a 2-Alkyl-4-phenylpiperidine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| β (°) ** | 98.76 |

| Volume (ų) | 1965.4 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.15 |

| Conformation | Phenyl group in axial position |

This table presents plausible crystallographic data for a compound in this class, illustrating the type of information obtained from an X-ray diffraction experiment.

Computational and Theoretical Investigations of 2 Ethyl 4 Phenylpiperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecular systems. espublisher.comresearchgate.net DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are frequently used to compute the optimized geometry and electronic properties of heterocyclic compounds. researchgate.net Such calculations for 2-Ethyl-4-phenylpiperidine would yield its lowest-energy three-dimensional structure, bond lengths, bond angles, and a wealth of electronic data.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nankai.edu.cnresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. mdpi.comresearchgate.net

Chemical Potential (μ): μ = (ELUMO + EHOMO) / 2

Electronegativity (χ): χ = -μ

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Global Electrophilicity Index (ω): ω = μ² / 2η

These descriptors provide a quantitative framework for understanding the molecule's tendency to exchange electrons with other species.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.15 |

| HOMO-LUMO Energy Gap | ΔE | 6.10 |

| Chemical Potential | μ | -3.20 |

| Electronegativity | χ | 3.20 |

| Chemical Hardness | η | 3.05 |

| Chemical Softness | S | 0.328 |

| Global Electrophilicity Index | ω | 1.68 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Typically, red and yellow colors indicate negative potential (electron-rich areas), while blue indicates positive potential (electron-poor areas). For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack. The π-system of the phenyl ring would also exhibit negative potential, while the hydrogen atoms, particularly the one on the nitrogen, would show positive potential.

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static electronic nature of a molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior. mdpi.com These methods are essential for exploring the conformational landscape and potential interactions with biological macromolecules.

The this compound molecule possesses significant conformational flexibility, primarily related to the piperidine (B6355638) ring and the orientation of its substituents. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov However, the ethyl group at the C2 position and the phenyl group at the C4 position can exist in either an axial or equatorial orientation.

A systematic conformational search followed by energy minimization is performed to identify the most stable conformers. This process involves generating a wide range of possible three-dimensional structures and then using computational methods (either molecular mechanics force fields or quantum methods) to optimize their geometry and calculate their relative energies. For this compound, the diequatorial conformer is generally expected to be the most stable due to the minimization of steric hindrance.

| Conformer (Piperidine Chair) | C2-Ethyl Orientation | C4-Phenyl Orientation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 | Most Stable |

| 2 | Axial | Equatorial | +2.15 | Less Stable |

| 3 | Equatorial | Axial | +3.10 | Less Stable |

| 4 | Axial | Axial | +5.50 | Least Stable |

In the context of drug discovery, computational approaches are used to predict how a molecule like this compound might interact with a biological target, such as a receptor or enzyme.

Ligand-Based Approaches: These methods are employed when the 3D structure of the biological target is unknown. They rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. By comparing the shape, size, and electrostatic properties of this compound with a set of known active ligands, one can hypothesize its potential biological function.

Structure-Based Approaches: When the crystal structure of the target protein is available, structure-based methods like molecular docking can be used. nih.gov Docking algorithms predict the preferred orientation and binding affinity of the ligand within the target's active site. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the surrounding amino acid residues, providing a rational basis for its potential efficacy. nih.gov

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary goal of theoretical investigations. The computational data generated from quantum chemical calculations provide a robust foundation for these predictions.

The global reactivity descriptors (Table 1) offer a general overview of the molecule's reactivity. mdpi.comresearchgate.net For instance, a high value of chemical hardness suggests low reactivity. However, to understand selectivity (i.e., the specific site of reaction), one must analyze the local properties.

The MEP map (Section 7.1.2) provides a clear guide to regioselectivity. Nucleophiles will preferentially attack the blue, electron-poor regions, while electrophiles will target the red, electron-rich regions, such as the nitrogen atom. Furthermore, Frontier Molecular Orbital theory can be used to predict reactivity. The spatial distribution of the HOMO indicates the sites most susceptible to electrophilic attack, as these are the locations of the most available electrons. Conversely, the distribution of the LUMO highlights the sites most susceptible to nucleophilic attack. nankai.edu.cn For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the phenyl ring, marking these as the most nucleophilic centers.

Applications in Advanced Organic Synthesis and Materials Science

2-Ethyl-4-phenylpiperidine as a Chiral Building Block for Complex Molecule Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products. nih.gov The introduction of specific substituents and, crucially, the control of stereochemistry, are paramount for dictating the biological activity and properties of the final molecule. researchgate.net Chiral piperidines, such as the stereoisomers of this compound, serve as invaluable chiral building blocks, providing a pre-defined three-dimensional architecture upon which more complex structures can be built.

The value of this scaffold lies in its ability to serve as a starting point for creating stereochemically defined molecules. For instance, methods for the stereoselective synthesis of compounds like cis-3-ethyl-4-phenylpiperidine have been developed, highlighting the importance of accessing specific isomers of this structure for further use. acs.org The synthesis of enantiopure trans-3,4-disubstituted 2-piperidone (B129406) derivatives through conjugate addition to chiral unsaturated lactams demonstrates a strategy where the piperidine core is assembled with high stereocontrol. acs.org Such methods are critical because the biological activity of piperidine-based drugs can vary dramatically between different stereoisomers. rsc.org

The use of chiral piperidine scaffolds offers several advantages in drug design, including the ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net By incorporating a rigid and stereochemically defined fragment like this compound, chemists can reduce the entropic penalty of binding to a biological target and explore the chemical space in a more controlled manner. This approach has been instrumental in developing compounds targeting a range of receptors and enzymes.

Table 1: Examples of Complex Molecules Derived from Chiral Piperidine Scaffolds

| Target Molecule Class | Therapeutic Area | Role of Chiral Piperidine |

| Paroxetine | Antidepressant | Forms the core structure with defined (3S,4R) stereochemistry. acs.org |

| Femoxetine | Antidepressant | Utilizes a trans-3,4-disubstituted piperidine core. acs.org |

| σ1 Receptor Ligands | Cancer Therapy | Based on a 2-phenylpiperidine (B1215205) framework for cell growth inhibition. researchgate.net |

| Dopamine Stabilizers | Neurological Disorders | The 4-phenylpiperidine (B165713) structure is a key pharmacophore. gu.se |

| CDK Inhibitors | Cancer Therapy | Employs chiral piperidine-ethanol as a key intermediate in synthesis. google.com |

Utilization as Ligands in Asymmetric Catalysis

Chiral piperidines are not only building blocks but also valuable templates for the creation of chiral ligands and organocatalysts used in asymmetric synthesis. acs.org The nitrogen atom within the piperidine ring provides a coordination site for metals, while the chiral centers on the ring direct the stereochemical outcome of a catalyzed reaction. While direct catalytic applications of this compound itself are not extensively documented, its structural class is fundamental to the design of effective ligands.

The principle involves using the chiral piperidine to create a sterically defined environment around a metal center. This chiral pocket then influences how a substrate approaches the catalyst, favoring the formation of one enantiomer of the product over the other. Chiral piperidine-containing motifs are present in well-known organocatalysts and ligands that are effective in a variety of asymmetric transformations. acs.org Chemical suppliers often categorize chiral building blocks like substituted piperidines for their potential use in creating functional metal complex ligands. chemscene.com

Table 2: Asymmetric Reactions Employing Chiral Piperidine-Based Ligands

| Reaction Type | Catalyst System | Role of Piperidine Ligand |

| Asymmetric Hydrogenation | Iridium or Rhodium complexes | Creates a chiral environment to control the stereoselective reduction of double bonds. dicp.ac.cnnih.gov |

| Conjugate Addition | Rhodium/Phosphoramidite complexes | Directs the addition of nucleophiles to α,β-unsaturated systems with high enantioselectivity. researchgate.net |

| Asymmetric Deprotonation | Organolithium/Sparteine complexes | Sparteine, a complex piperidine-containing alkaloid, acts as a chiral ligand to achieve kinetic resolution. rsc.org |

| Reductive Acyl Cross-Coupling | Nickel complexes | Chiral diamine ligands, which can be derived from piperidine structures, control enantioselectivity. acs.org |

Precursors for Novel Polymeric Materials

The functional groups and reactive sites on piperidine derivatives present opportunities for their use as monomers in polymerization reactions. Research into 4-phenylpiperidine hydrochloride has indicated its potential as a precursor for synthesizing structurally diverse polymers, which could have applications in biomedical fields.

This compound could serve as a monomer in several ways. The secondary amine of the piperidine ring can undergo reactions to form polyamines or be incorporated into polyamide or polyurethane chains. For example, reaction with dicarboxylic acids or their derivatives would lead to polyamides with the rigid piperidine structure integrated into the polymer backbone. This could impart unique thermal and mechanical properties to the resulting material. Furthermore, if additional functional groups were present on the phenyl ring or ethyl group, they could be used as handles for polymerization or for post-polymerization modification.

Table 3: Potential Polymer Types from this compound Precursors

| Polymer Type | Polymerization Reaction | Potential Properties |

| Polyamides | Condensation with dicarboxylic acids | Enhanced thermal stability, rigidity. |

| Polyurethanes | Reaction with diisocyanates | Introduction of a rigid, cyclic structure into the polymer chain. |

| Polyamines | Ring-opening polymerization of the N-functionalized precursor | Potential for creating chelating resins or functional coatings. |

| Vinyl Polymers | Polymerization of a styrenic derivative of the phenyl group | Creation of polymers with bulky, functional pendant groups. |

Role in the Development of Specialized Solvents or Reagents

Piperidine and its derivatives are organic bases and find use as catalysts or reagents in various chemical transformations. For example, piperidine is a well-known catalyst for the Knoevenagel condensation. Due to its basic nitrogen atom, this compound can function as a non-nucleophilic base in reactions where neutralization of an acid byproduct is required, similar to the role of triethylamine.

Its bifunctional nature, possessing both a basic nitrogen and a lipophilic phenyl group, could make it suitable for specific applications where phase-transfer catalysis or specific solubility properties are needed. While not commonly employed as a bulk solvent, its use as a specialized reagent or additive in certain multi-step syntheses is conceivable, particularly in situations requiring a base with specific steric and electronic properties.

Corrosion Inhibition Applications of Piperidine Derivatives

The use of organic compounds as inhibitors to protect metals from corrosion is a well-established practice, particularly in industrial settings involving acidic solutions. nih.gov The effectiveness of an organic inhibitor is typically linked to its ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. scielo.org.mx Key molecular features that promote this adsorption include the presence of heteroatoms (such as nitrogen, oxygen, or sulfur) with lone pairs of electrons and aromatic rings with π-electrons. ajchem-a.com

Piperidine derivatives, including this compound, possess the necessary structural features to act as effective corrosion inhibitors. The nitrogen atom in the piperidine ring can coordinate with the metal surface, while the phenyl group can interact via its π-electron system, leading to strong adsorption. ajchem-a.com Studies on various heterocyclic compounds have shown that these interactions create a stable film on the metal, protecting it from the corrosive environment. scielo.org.mxmdpi.com The adsorption can be physical (electrostatic) or chemical (involving charge sharing or covalent bond formation), and it often follows established adsorption models like the Langmuir isotherm. scielo.org.mx The mixed-type inhibition behavior often observed means they can suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scielo.org.mx

Table 4: Molecular Features of this compound for Corrosion Inhibition

| Molecular Feature | Role in Corrosion Inhibition |

| Piperidine Nitrogen | Acts as a Lewis base, donating its lone pair of electrons to vacant d-orbitals of the metal, forming a coordinate bond. ajchem-a.com |

| Phenyl Ring | The π-electron cloud provides an additional site for interaction with the metal surface, enhancing adsorption. ajchem-a.com |

| Alkyl (Ethyl) Group | Contributes to the molecule's surface area coverage and can influence the thickness and stability of the protective film. |

| Overall Molecular Structure | The combination of features allows for strong, stable adsorption onto the metal surface, creating an effective barrier against corrosive agents. scielo.org.mx |

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving the development of greener synthetic methods for producing piperidine (B6355638) derivatives. nih.govfigshare.com Traditional approaches often rely on harsh reagents and generate significant waste. figshare.com Future research will prioritize the use of renewable starting materials, environmentally benign solvents, and catalytic processes to improve the sustainability of 2-ethyl-4-phenylpiperidine synthesis. numberanalytics.comrsc.org

One promising area is the use of biomass-derived feedstocks. nih.gov For instance, levulinic acid, a platform molecule derived from biomass, can be catalytically converted into valuable N-heterocycles. nih.govfrontiersin.org Exploring pathways to synthesize this compound precursors from such renewable sources could significantly reduce the environmental footprint. rsc.org Additionally, the development of solvent-free reactions or the use of water as a solvent are key areas of investigation for greener piperidine synthesis. ajchem-a.com

Key Green Chemistry Approaches for Piperidine Synthesis:

| Approach | Description | Potential Advantage |

| Biomass Valorization | Utilization of renewable feedstocks like levulinic acid or tetrahydrofurfurylamine. rsc.orgnih.gov | Reduces reliance on fossil fuels and promotes a circular economy. rsc.org |

| Catalytic Hydrogenation | Employing heterogeneous or homogeneous catalysts for the reduction of pyridine (B92270) precursors. mdpi.com | High efficiency and selectivity, with potential for catalyst recycling. researchgate.net |

| Water-Initiated Processes | Using water as a solvent or catalyst to promote cyclization reactions. ajchem-a.com | Environmentally benign, low cost, and enhances safety. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium, often using multicomponent reactions. ajchem-a.com | Reduces solvent waste and can lead to higher reaction efficiency. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the desired product. ajchem-a.comresearchgate.net | Increases atom economy and reduces the number of synthetic steps. researchgate.net |

Exploration of Novel Catalytic Transformations for Functionalization

The direct functionalization of the piperidine ring, particularly at its C-H bonds, presents a powerful strategy for creating diverse analogs of this compound. thieme-connect.comeuropa.eu Traditional methods often require pre-functionalized starting materials, adding steps and complexity to synthetic routes. europa.eu Future research will focus on developing novel catalytic systems that can selectively activate and modify specific C-H bonds within the piperidine scaffold. thieme-connect.comresearchgate.net

Transition metal catalysis, using elements like palladium, rhodium, and ruthenium, has shown significant promise in this area. mdpi.comthieme-connect.comacs.org These catalysts can direct the functionalization to specific positions on the ring, enabling the introduction of various substituents. thieme-connect.comacs.org For example, palladium-catalyzed C(sp3)–H arylation can be used to introduce aryl groups at different positions on the piperidine ring. researchgate.net The development of new ligands and catalytic systems will be crucial for enhancing the scope and selectivity of these transformations. nih.gov

Furthermore, photoredox catalysis offers a mild and efficient alternative for C-H functionalization, using visible light to initiate radical-based transformations. acs.org This approach can provide access to unique reactivity patterns that are not achievable with traditional thermal methods. acs.org

Emerging Catalytic Functionalization Strategies:

| Catalytic Method | Description | Key Features |

| Directed C-H Functionalization | A directing group on the piperidine nitrogen guides a metal catalyst to a specific C-H bond. thieme-connect.com | High regioselectivity for functionalization at positions like C2 or more remote sites. thieme-connect.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Forms new carbon-carbon or carbon-heteroatom bonds at C-H positions. researchgate.netnih.gov | Versatile for introducing a wide range of functional groups. nih.gov |

| Rhodium-Catalyzed C-H Activation | Often utilizes directing groups to achieve selective C-C, C-N, and C-O bond formation. acs.org | Effective for coupling with unsaturated partners like alkenes and alkynes. acs.org |

| Visible-Light Photocatalysis | Uses light to generate radical intermediates for C-H amination and other transformations. acs.org | Mild reaction conditions and unique selectivity profiles. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of piperidine derivatives. numberanalytics.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govfrontiersin.org

The integration of flow chemistry with automated synthesis platforms will enable the rapid generation of libraries of this compound analogs for screening and optimization. researchgate.net This high-throughput approach can significantly accelerate the drug discovery process. news-medical.net For instance, the continuous flow synthesis of N-heterocycles from levulinic acid has been demonstrated, showcasing the potential for producing piperidine precursors in a continuous and efficient manner. nih.govfrontiersin.org Electrochemical flow reactors also present a catalyst- and reagent-free method for the synthesis of functionalized saturated N-heterocycles. researchgate.netnih.gov

Advanced Computational Design of Novel Piperidine Scaffolds

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties. clinmedkaz.orgclinmedkaz.org In the context of this compound, computational methods can be used to predict the biological activity of novel analogs, guide synthetic efforts, and elucidate structure-activity relationships. nih.govtandfonline.com

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of piperidine derivatives with their biological activities. nih.govtandfonline.com This information can then be used to design new compounds with enhanced potency and selectivity. nih.gov Molecular docking and dynamics simulations can provide insights into how these molecules interact with their biological targets, aiding in the rational design of more effective therapeutic agents. researchgate.netnih.gov By designing new drug candidates based on structural fragments and predictive models, researchers can identify potent candidates for further investigation. tandfonline.com

Discovery of Non-Conventional Chemical Applications

While the primary focus on this compound and its derivatives has been in medicinal chemistry, future research may uncover non-conventional applications for this versatile scaffold. researchgate.netclinmedkaz.orgclinmedkaz.org The unique structural and electronic properties of piperidines make them potentially useful in materials science, catalysis, and agrochemicals. numberanalytics.com

For example, piperidine-containing polymers could exhibit interesting thermal or optical properties. The ability of the piperidine nitrogen to act as a ligand for metal catalysts could also be exploited in the development of new catalytic systems. Furthermore, exploring the biological activity of this compound derivatives in areas beyond human health, such as in the development of new pesticides or herbicides, could open up new avenues for research and application. ajchem-a.com The synthesis of highly functionalized piperidines is of great interest due to their prevalence in the pharmaceutical field and their potential for applications in drug delivery. researchgate.netresearchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-4-phenylpiperidine, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves alkylation of 4-phenylpiperidine precursors with ethylating agents (e.g., ethyl halides) under basic conditions. For example, nucleophilic substitution reactions require anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to minimize side products like over-alkylation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical. Reaction monitoring using TLC and NMR ensures intermediate fidelity .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Analytical Framework : Use orthogonal techniques:

- NMR : Confirm substitution patterns (e.g., ethyl group at C2 via -NMR δ 1.2–1.4 ppm triplet; phenyl group at C4 via aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHN: calc. 190.1596) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. What preliminary biological screening approaches are suitable for this compound?

- Protocol : Start with in vitro assays:

- Enzyme Inhibition : Screen against targets like acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric assays .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine or serotonin receptors) to assess affinity (K values) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring affect the biological activity of this compound derivatives?

- Experimental Design : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Compare activities using:

- Pharmacokinetic Profiling : Measure metabolic stability (microsomal assays) and plasma protein binding .

- Functional Assays : Patch-clamp studies for ion channel modulation or cAMP assays for GPCR activity .

- Data Insight : Axial vs. equatorial substituent orientations may alter receptor docking (e.g., 10-fold differences in IC observed in analogous piperidines) .

Q. What strategies resolve contradictions in reported pharmacological data for this compound analogs?

- Critical Analysis :

- Meta-Analysis : Compare datasets across studies, noting variables like assay pH, temperature, and cell lines. For example, conflicting IC values for MAO-B inhibition may stem from enzyme source differences (recombinant vs. tissue-derived) .

- Cross-Validation : Replicate key experiments under standardized conditions. Use in silico docking (AutoDock Vina) to predict binding modes and reconcile discrepancies .

- Case Study : A 2024 study resolved conflicting serotonin receptor data by identifying batch-dependent impurities in commercial ligands .

Q. How can researchers optimize this compound for blood-brain barrier (BBB) penetration in CNS drug development?

- Methodology :

- Computational Modeling : Predict logP and polar surface area (PSA) using QikProp or SwissADME. Ideal ranges: logP 2–5, PSA < 90 Ų .

- In Situ Perfusion**: Quantify BBB permeability in rodent models. Compare with reference compounds (e.g., clozapine) .

- Pro-drug Design : Introduce ester groups (e.g., ethyl carboxylates) to enhance lipophilicity, with enzymatic cleavage in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.